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molecular formula C8H6O6S B100664 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 18361-03-0

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Cat. No. B100664
M. Wt: 230.2 g/mol
InChI Key: NWIYUAISDYJVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699633B2

Procedure details

The salt either 5 or 6 is dissolved in water and acidified with 1 Molar HCI added slowly dropwise with constant stirring until the solution becomes acidic. Immediately following, thick white precipitate falls out. After filtration, the precipitate is washed with water and air-dried to give 2,5-dicarbethoxy-3,4-dihydroxythiophene (Z). The salt either (5, 2.5 grams) or 6 can be alkylated directly or the dihydrothiophene derivative (7) can be suspended in the appropriate 1,2-dihaloalkane or substituted 1,2-dihaloalkane and refluxed for 24 hours in the presence of anhydrous K2CO3 in anhydrous DMF. To prepare EDOT, either 1,2-dicholorethane (commercially available from Aldrich) or 1,2-dibromoethane (commercially from Aldrich) is used. To prepare the various substituted EDOT derivatives the appropriate 1,2-dibromoalkane is used, such as 1-dibromodecane, 1,2-dibromohexadecane (prepared from 1-hexadecene and bromine), 1,2-dibromohexane, other reported 1,2-dibromoalkane derivatives, and the like. The resulting 2,5-dicarbethoxy-3,4-ethylenedioxythiophene or 2,5-dicarbethoxy-3,4-alkylenedioxythiophene is refluxed in base, for example 10 percent aqueous sodium hydroxide solution for 1 to 2 hours, and the resulting insoluble material is collected by filtration. This material is acidified with 1 Normal HCl and recrystallized from methanol to produce either 2,5-dicarboxy-3,4-ethylenedioxythiophene or the corresponding 2,5-dicarboxy-3,4-alkylenedioxythiophene. The final step to reduce the carboxylic acid functional groups to hydrogen to produce the desired monomer is given in the references above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,2-dibromoalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2,5-dicarbethoxy-3,4-alkylenedioxythiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
1,2-dihaloalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
substituted 1,2-dihaloalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
1,2-dibromoalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
1-dibromodecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
S1C=CCC1.[C:6]([O-:9])([O-:8])=O.[K+].[K+].C1OC2C(=CSC=2)OC1.BrCCBr.BrCC(Br)CCCCCCCCCCCCCC.BrCC(Br)CCCC.[C:51]([C:56]1[S:57][C:58](C(OCC)=O)=[C:59]2[O:64][CH2:63][CH2:62][O:61][C:60]=12)([O:53]CC)=[O:52].[OH-].[Na+]>O.CN(C=O)C>[C:6]([C:58]1[S:57][C:56]([C:51]([OH:53])=[O:52])=[C:60]2[O:61][CH2:62][CH2:63][O:64][C:59]=12)([OH:9])=[O:8] |f:1.2.3,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CCC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CCCCCCCCCCCCCC)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CCCC)Br
Step Four
Name
1,2-dibromoalkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C=1SC(=C2C1OCCO2)C(=O)OCC
Step Six
Name
2,5-dicarbethoxy-3,4-alkylenedioxythiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
1,2-dihaloalkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
substituted 1,2-dihaloalkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2=CSC=C2O1
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2=CSC=C2O1
Step Fifteen
Name
1,2-dibromoalkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
1-dibromodecane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with constant stirring until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly dropwise
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the precipitate is washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give 2,5-dicarbethoxy-3,4-dihydroxythiophene (Z)
CUSTOM
Type
CUSTOM
Details
To prepare the
FILTRATION
Type
FILTRATION
Details
the resulting insoluble material is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1SC(=C2C1OCCO2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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